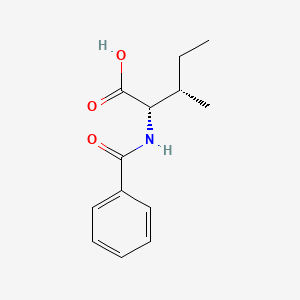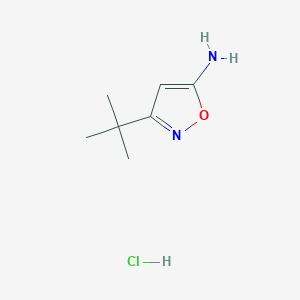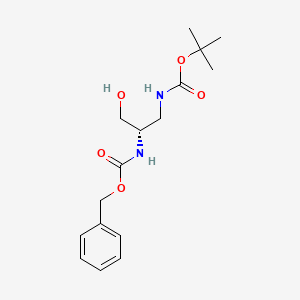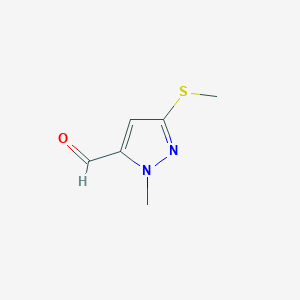
(2S,3S)-2-(benzoylamino)-3-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-(benzoylamino)-3-methylpentanoic acid, also known as Boc-L-leucine or Boc-Leu, is an amino acid derivative used in peptide synthesis. It is a white crystalline powder with a molecular weight of 277.33 g/mol. Boc-Leu is a popular building block in solid-phase peptide synthesis due to its stability and compatibility with various coupling reagents.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques : A study by Jefford and McNulty (1994) describes a practical synthesis of (2S, 3R)‐3‐Amino‐2‐methylpentanoic acid, a compound closely related to (2S,3S)-2-(benzoylamino)-3-methylpentanoic acid, using L-Aspartic acid. This synthesis involves successive N-tosylation, anhydride formation, and reduction processes (Jefford & McNulty, 1994).
Molecular Structure Studies : Djinović-Carugo et al. (1994) explored the molecular structures of three substituted 3-amino-2-benzoylaminopropenoic acid derivatives, which are structurally similar to this compound. They found that the configuration around the exocyclic C=C double bond is Z (Djinović-Carugo et al., 1994).
Use in Heterocyclic Systems : Research by Stanovnik et al. (1989) demonstrated the use of methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound related to this compound, in the synthesis of heterocyclic systems. This work highlighted a novel procedure for preparing condensed pyranones (Stanovnik et al., 1989).
Chiral Synthesis : A study by Kinoshita, Hamazaki, and Awamura (1978) presented the chiral synthesis of (2R,2S)-(−)-2,3-Dihydroxy-3-methylpentanoic acid from sugar derivatives, which is relevant for understanding the synthesis of chiral compounds related to this compound (Kinoshita et al., 1978).
Crystal Structure Analysis : Curland, Meirzadeh, and Diskin‐Posner (2018) conducted a study on a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid, analyzing its crystal structure. Their work provides insights into the structural properties of compounds similar to this compound (Curland et al., 2018).
Eigenschaften
IUPAC Name |
(2S,3S)-2-benzamido-3-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-9(2)11(13(16)17)14-12(15)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15)(H,16,17)/t9-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQBCDKSKWGCEK-ONGXEEELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-Chloro-1'-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2411351.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2411352.png)





![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one](/img/structure/B2411364.png)



![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide](/img/structure/B2411368.png)

